molecular formula C15H23N3O3S B4393165 N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide

N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide

Cat. No. B4393165
M. Wt: 325.4 g/mol
InChI Key: NRWQBTMFDJXGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. This enzyme plays a crucial role in the signaling pathway of several cytokines that are involved in inflammatory diseases. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.

Mechanism of Action

N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide specifically targets the TYK2 enzyme, which is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide can block the downstream signaling of these cytokines and reduce inflammation.
Biochemical and Physiological Effects:
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been shown to effectively reduce inflammation in preclinical studies. In addition, it has also been shown to reduce the production of several pro-inflammatory cytokines, including IL-17, IL-22, and TNF-α. N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has also been shown to improve skin lesions and reduce disease activity in animal models of psoriasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide is its specificity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation of N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the research and development of N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide. One potential application is in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, further studies are needed to determine the long-term safety and efficacy of N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide in clinical trials. Finally, the development of more potent and selective TYK2 inhibitors may lead to improved therapeutic options for patients with autoimmune diseases.

Scientific Research Applications

N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease. Preclinical studies have shown that N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide can effectively inhibit the activity of TYK2 and reduce inflammation in animal models of these diseases.

properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-2-3-10-16-22(20,21)14-8-6-13(7-9-14)17-15(19)18-11-4-5-12-18/h6-9,16H,2-5,10-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWQBTMFDJXGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.